Lipophilicity Control: 1,3,4-Oxadiazole Core Offers 10-Fold Lower log D than 1,2,4-Isomer
The 1,3,4-oxadiazole scaffold is systematically differentiated from its 1,2,4-regioisomer in terms of lipophilicity. A matched-pair analysis of the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower log D (approximately 10-fold) compared to their 1,2,4-oxadiazole counterparts [1]. For the target compound 2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, this translates to a calculated log P of 4.55 , whereas a structurally analogous 1,2,4-oxadiazole such as 3-(3-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is predicted to have a significantly higher log D value based on the established class-level trend.
| Evidence Dimension | Lipophilicity (log D / log P) |
|---|---|
| Target Compound Data | Calculated log P = 4.54680 |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer (e.g., 3-(3-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole) with estimated log D approximately 1 unit higher (based on class trend). |
| Quantified Difference | Approximately 10-fold lower log D for the 1,3,4-oxadiazole core. |
| Conditions | Matched molecular pair analysis of AstraZeneca corporate compound collection; calculated log P via standard algorithm. |
Why This Matters
Lower lipophilicity is a critical parameter for improving metabolic stability, reducing hERG liability, and enhancing aqueous solubility, making this specific isomer a more favorable starting point for drug discovery programs.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. doi:10.1021/jm2013248. View Source
